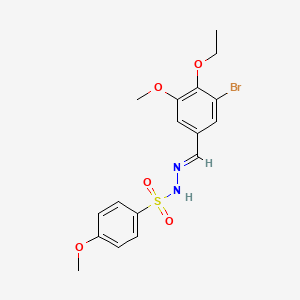
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone, also known as BTSM, is a molecule that has been studied for its potential use in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling and metabolism. This leads to the induction of apoptosis in cancer cells and the inhibition of pathogen growth in infectious disease research.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pathogen growth, and the potential as a neuroprotective agent. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have antioxidant activity and to be able to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its potential as a multi-targeted agent, meaning it can affect multiple pathways and targets within a cell. Additionally, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have low toxicity in animal studies. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone. One area of interest is its potential as a therapeutic agent in cancer treatment, either alone or in combination with other drugs. Additionally, further study is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone and its potential as a neuroprotective agent. Finally, there is potential for the development of new derivatives of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone with improved solubility and potency.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal with thiosemicarbazide. The resulting compound can then be purified through various methods, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been studied for its potential use in various scientific research applications, including cancer research, infectious disease research, and neuroscience research. In cancer research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In infectious disease research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have activity against various pathogens, including bacteria and viruses. In neuroscience research, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal thiosemicarbazone has been shown to have potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(6-14-15-12(13)18)4-9-2-3-10-11(5-9)17-7-16-10/h2-3,5-6,8H,4,7H2,1H3,(H3,13,15,18)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBEYLPBDOFHJ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

